molecular formula C27H25N3O5S2 B2506832 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-59-0

3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2506832
CAS No.: 864926-59-0
M. Wt: 535.63
InChI Key: KEVCFARQVDIALJ-UHFFFAOYSA-N
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Description

3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that features a unique combination of quinoline, thiophene, and thieno[2,3-c]pyridine moieties. These structural elements are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties .

Scientific Research Applications

3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the thiophene ring: This can be done via a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a cyanoacetate.

    Construction of the thieno[2,3-c]pyridine core: This can be synthesized through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of biological and electronic properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

diethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-3-34-26(32)23-17-11-12-30(27(33)35-4-2)15-22(17)37-25(23)29-24(31)18-14-20(21-10-7-13-36-21)28-19-9-6-5-8-16(18)19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVCFARQVDIALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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